molecular formula C8H12N2S B8521515 Mono(methylthio)-2,4-diaminotoluene

Mono(methylthio)-2,4-diaminotoluene

Cat. No.: B8521515
M. Wt: 168.26 g/mol
InChI Key: CUKYBSIUPGLCRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mono(methylthio)-2,4-diaminotoluene, chemically designated as 3,5-bis(methylthio)-2,4-diaminotoluene, is a specialized aromatic amine used predominantly in polyurethane synthesis. It serves as a high-performance amine chain extender, enhancing the mechanical and thermal stability of polyurethane elastomers and coatings . This compound is commercially marketed as Ethacure® 300, highlighting its industrial relevance in producing low-viscosity, low-free-monomer prepolymers . Structurally, it features methylthio (-SCH₃) groups at the 3 and 5 positions of the toluene ring, which influence its reactivity and compatibility in polymerization reactions.

Properties

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

4-methyl-2-methylsulfanylbenzene-1,3-diamine

InChI

InChI=1S/C8H12N2S/c1-5-3-4-6(9)8(11-2)7(5)10/h3-4H,9-10H2,1-2H3

InChI Key

CUKYBSIUPGLCRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)N)SC)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 3,5-bis(methylthio)-2,4-diaminotoluene with structurally related diaminotoluene derivatives and other aromatic amines used in industrial applications:

Compound Molecular Formula Substituents Key Applications Commercial Name
3,5-bis(methylthio)-2,4-diaminotoluene C₉H₁₄N₂S₂ -NH₂ at 2,4; -SCH₃ at 3,5 Polyurethane chain extender Ethacure® 300
2,4-Diaminotoluene (2,4-DAT) C₇H₁₀N₂ -NH₂ at 2,4 Intermediate in dyes, polyurethanes; analytical standard Tolylene-2,4-diamine
2,6-Diaminotoluene (2,6-DAT) C₇H₁₀N₂ -NH₂ at 2,6 Toluene diisocyanate (TDI) precursor; mutagenicity studies N/A
3,5-Diamino-4-chlorobenzoic acid isobutyl ester C₁₂H₁₅ClN₂O₂ -Cl at 4; ester group Polyurethane crosslinker Baytec® 1604
m-TDA Mixture C₇H₁₀N₂ 80% 2,4-DAT + 20% 2,6-DAT Industrial precursor for adhesives and coatings Diaminotoluene (mixed isomers)

Key Structural Insights :

  • Methylthio Substituents: The -SCH₃ groups in Mono(methylthio)-2,4-diaminotoluene reduce electron density at the aromatic ring, slowing reaction kinetics compared to unsubstituted 2,4-DAT. This property is critical for controlled polymer curing .
  • Chlorinated Analogues: Compounds like 3,5-diamino-4-chlorobenzoic acid isobutyl ester introduce steric hindrance and corrosion resistance, favoring niche applications in harsh environments .
Toxicity and Mutagenicity Profiles
Compound Acute Toxicity Mutagenicity Carcinogenicity Environmental Impact
3,5-bis(methylthio)-2,4-diaminotoluene Limited data; presumed low dermal toxicity No reported mutagenic activity Not classified No biodegradability data
2,4-DAT Acute dermal toxicity (GHS Category 3) Mutagenic in Salmonella TA98 (with S9) Suspected carcinogen (IARC Class 2B) Biodegraded by Pseudomonas spp.
2,6-DAT Rapidly absorbed and excreted Mutagenic metabolites (e.g., 3-hydroxy-2,6-DAT) Noncarcinogenic in rodents Persistent in environment
m-TDA Mixture Contains mutagenic 2,4-DAT isomer Variable based on isomer ratio Regulated under REACH High persistence due to isomer stability

Notable Findings:

  • 2,4-DAT vs. 2,6-DAT: Despite structural similarity, 2,6-DAT is noncarcinogenic in rodents due to rapid excretion and lack of bioaccumulation, whereas 2,4-DAT forms mutagenic intermediates .
  • Human vs.

Performance Metrics :

  • Polyurethane Reactivity: this compound achieves >99.6% isomeric purity in prepolymers, minimizing side reactions .
  • Analytical Sensitivity : 2,4-DAT is detectable at ppm levels in hair dyes and packaging materials via HPLC, validated by Sigma-Aldrich protocols .

Q & A

Q. What analytical methods are recommended for detecting 2,4-Diaminotoluene in complex matrices (e.g., biological or environmental samples)?

High-performance liquid chromatography (HPLC) is the gold standard for quantifying 2,4-DAT in biological samples, with protocols optimized for sensitivity (detection limits ~0.1 ppm) and specificity to avoid cross-reactivity with structurally similar amines like 2,6-DAT . For environmental samples, spectrophotometric methods using chelating agents (e.g., 5-(5-nitro-2-pyridylazo)-2,4-diaminotoluene) enable selective detection of trace amounts via adsorption wave analysis . Sensor arrays validated against interfering analytes (e.g., diesel, ammonium nitrate) can also be employed for field detection .

Q. How should researchers mitigate health risks when handling 2,4-Diaminotoluene in laboratory settings?

2,4-DAT is classified as a carcinogen and mutagen, requiring handling under fume hoods with PPE (gloves, lab coats, eye protection). Exposure limits are defined by PAC-3 (20 ppm), with acute toxicity manifesting as methemoglobinemia or neurotoxicity at high concentrations . Decontamination protocols include immediate rinsing with water for dermal contact and using activated carbon filters for air purification .

Q. What are the critical distinctions between 2,4-DAT and its isomer 2,6-DAT in experimental design?

While both isomers exhibit similar mutagenicity in Ames tests, 2,4-DAT shows higher carcinogenic potency in rodent models. Differentiation requires isomer-specific analytical standards and chromatographic separation (e.g., reverse-phase HPLC with UV detection at 254 nm) . Metabolic studies note that 2,4-DAT is rapidly absorbed orally, necessitating controlled dosing in toxicological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in carcinogenicity data for 2,4-Diaminotoluene across different model systems?

Discrepancies between in vitro mutagenicity (Ames test) and in vivo carcinogenicity (rodent studies) may arise from metabolic activation pathways. Advanced protocols involve:

  • Metabolite Profiling : Using liver microsomes to identify reactive intermediates (e.g., N-hydroxylated derivatives) .
  • Dose-Response Modeling : Applying benchmark dose (BMD) analysis to reconcile low-dose human exposure risks with high-dose rodent data .
  • Epigenetic Assays : Assessing DNA methylation changes in exposed cell lines to clarify non-genotoxic mechanisms .

Q. What experimental strategies optimize 2,4-DAT detection in highly interfering matrices (e.g., hair dyes or textile samples)?

  • Sample Pre-Treatment : Solid-phase extraction (SPE) with C18 cartridges removes hydrophobic interferents (e.g., dye polymers) .
  • Derivatization : Reaction with dansyl chloride enhances fluorescence detection limits in HPLC by 10-fold .
  • Cross-Validation : Combining sensor arrays (e.g., electrochemical and optical) with machine learning algorithms improves specificity in complex backgrounds .

Q. How do mechanistic studies elucidate 2,4-DAT’s hepatotoxicity and neurotoxicity pathways?

  • In Vitro Models : Primary hepatocyte cultures treated with 2,4-DAT show cytochrome P450 inhibition and glutathione depletion, indicating oxidative stress .
  • Neurotoxicity Assays : Electrophysiological recordings in rat cortical neurons reveal disrupted calcium signaling at sub-cytotoxic concentrations (IC50 = 50 µM) .
  • Omics Integration : Transcriptomic profiling identifies upregulated apoptosis markers (e.g., Bax/Bcl-2 ratio) in liver tissue .

Methodological Best Practices

  • Reference Standards : Use certified 2,4-DAT (≥98% purity) with validated stability under refrigeration (2–8°C) .
  • Data Validation : Cross-check chromatographic results with mass spectrometry (LC-MS/MS) for confirmation .
  • Ethical Compliance : Adhere to OSHA guidelines (29 CFR 1910.1450) for carcinogen handling and disposal .

Contradictions and Open Questions

  • Mutagenicity vs. Carcinogenicity : While 2,4-DAT and 2,6-DAT are equally mutagenic, only 2,4-DAT is a confirmed carcinogen, suggesting isomer-specific metabolic activation .
  • Threshold Effects : No AEGL/ERPG values exist for acute exposure, complicating risk assessment in occupational settings .

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